Chemical structure and physical properties of 2-(2,2,2-Triethoxyethyl)pyridine
Chemical structure and physical properties of 2-(2,2,2-Triethoxyethyl)pyridine
An In-depth Technical Guide to 2-(2,2-Diethoxyethyl)pyridine
A Note on Nomenclature: This guide focuses on 2-(2,2-Diethoxyethyl)pyridine. The initial request for information on "2-(2,2,2-Triethoxyethyl)pyridine" did not yield significant publicly available data, suggesting it may be a less common or novel compound. Conversely, 2-(2,2-Diethoxyethyl)pyridine is a well-documented chemical entity. Given the structural similarity, this guide has been developed to provide a comprehensive overview of the diethoxy derivative.
Introduction
Pyridine and its derivatives are fundamental scaffolds in medicinal chemistry and drug design, prized for their ability to influence the solubility and bioavailability of compounds.[1] The pyridine ring is a key component in numerous pharmaceuticals, agrochemicals, and vitamins.[2][3] 2-(2,2-Diethoxyethyl)pyridine, a notable derivative, serves as a valuable intermediate in organic synthesis and holds potential as a lead compound in pharmaceutical development, particularly in the exploration of treatments for neurological disorders and infections.[4] This technical guide provides a detailed examination of its chemical structure, physical properties, synthesis, and potential applications for researchers, scientists, and professionals in drug development.
Chemical Structure and Identifiers
2-(2,2-Diethoxyethyl)pyridine is characterized by a pyridine ring substituted at the 2-position with a diethoxyethyl group. This structure imparts a unique combination of aromaticity from the pyridine ring and lipophilicity from the diethoxyethyl group, which can enhance its ability to penetrate cellular membranes and interact with biological targets.[4]
Key Identifiers:
-
IUPAC Name: 2-(2,2-Diethoxyethyl)pyridine
-
CAS Number: 91340-40-8[4]
-
Molecular Formula: C₁₁H₁₇NO₂[4]
-
Molecular Weight: 195.262 g/mol [4]
-
Canonical SMILES: CCOCC1=CC=CC=N1
-
InChI Key: BVFWKBCHXXZOJJ-UHFFFAOYSA-N
Physicochemical Properties
The physical and chemical properties of 2-(2,2-Diethoxyethyl)pyridine are crucial for its handling, application, and role in chemical reactions. A summary of its key properties is presented below.
| Property | Value | Source |
| Molecular Weight | 195.262 g/mol | EvitaChem[4] |
| Molecular Formula | C₁₁H₁₇NO₂ | EvitaChem[4] |
| Physical Form | Liquid | Sigma-Aldrich |
| Purity | 95% | Sigma-Aldrich[5] |
| Storage Temperature | Inert atmosphere, room temperature | Sigma-Aldrich[5] |
Synthesis and Mechanistic Insights
The synthesis of 2-(2,2-Diethoxyethyl)pyridine typically involves the alkylation of pyridine. A common method is the reaction of a pyridine precursor with an appropriate alkylating agent like 2,2-diethoxyethyl bromide. This reaction is generally facilitated by a strong base, such as sodium hydride or potassium carbonate, in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[4] These polar aprotic solvents are effective at dissolving both polar and non-polar reactants, which is crucial for the reaction to proceed efficiently.[4][6]
The nitrogen atom in the pyridine ring acts as a nucleophile, attacking the electrophilic carbon of the alkylating agent. The base serves to deprotonate the pyridine or facilitate the reaction environment.
Caption: General synthesis workflow for 2-(2,2-Diethoxyethyl)pyridine.
Reactivity and Chemical Behavior
The chemical reactivity of 2-(2,2-Diethoxyethyl)pyridine is dictated by its functional groups: the pyridine ring and the diethoxyethyl side chain.
-
Nucleophilic Substitution: The nitrogen atom of the pyridine ring possesses a lone pair of electrons, allowing it to act as a nucleophile in reactions with various electrophiles.[4]
-
Electrophilic Aromatic Substitution: The presence of the electron-donating diethoxyethyl group can facilitate electrophilic aromatic substitution reactions on the pyridine ring.[4]
-
Condensation Reactions: This compound can also participate in condensation reactions with aldehydes or ketones, leading to the formation of imines or related compounds.[4]
Applications in Research and Drug Development
2-(2,2-Diethoxyethyl)pyridine is a versatile compound with several potential applications in scientific research and pharmaceutical development.
-
Pharmaceutical Development: Its structural characteristics make it a potential lead compound in the discovery of new drugs. The pyridine moiety is a common feature in many bioactive molecules, and the diethoxyethyl group can enhance lipophilicity, which may improve membrane penetration and interaction with cellular targets.[4] It is being explored for its potential in treating neurological disorders and infections.[4]
-
Organic Synthesis: It serves as a valuable intermediate in the synthesis of more complex organic molecules.[4] Its functional groups allow for a variety of chemical transformations, making it a useful building block for creating novel compounds.
-
Material Science: The unique properties of 2-(2,2-Diethoxyethyl)pyridine suggest potential applications in the development of new materials, such as specialized coatings or adhesives.[4]
Safety and Handling
As with many organic compounds, 2-(2,2-Diethoxyethyl)pyridine should be handled with care in a laboratory setting. Appropriate personal protective equipment, including gloves and safety glasses, should be worn. It is advisable to work in a well-ventilated area or under a fume hood to avoid inhalation of any vapors. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
2-(2,2-Diethoxyethyl)pyridine is a pyridine derivative with significant potential in organic synthesis and as a scaffold for drug discovery. Its unique chemical structure provides a foundation for the development of novel compounds with a range of potential therapeutic applications. Further research into its biological activities and reaction mechanisms will continue to unveil its full potential in the scientific community.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 98758, 2-(2-Ethoxyethyl)pyridine. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 7675, 2-(2-Hydroxyethyl)pyridine. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 66991, 2-(2-Methoxyethyl)pyridine. [Link]
-
Wikipedia. Pyridine. [Link]
-
Bull. Korean Chem. Soc. 2007, Vol. 28, No. 8. NOTE Synthesis of 3-(2,2,2-Trifluoroethoxy)-2-pyridinesulfonamide. [Link]
-
NIST. 2-(2-Ethoxyethyl)pyridine. [Link]
-
The Good Scents Company. 2-ethyl pyridine, 100-71-0. [Link]
-
Al-Ostoot, F. H., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Molecules, 26(9), 2487. [Link]
-
Organic Syntheses Procedure. 4-Acetylpyridine oxime tosylate. [Link]
-
Ali, M. A., et al. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. Applied Chemical Engineering, 6(2). [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 76832, 2-(2'-Thienyl)pyridine. [Link]
-
Organic Chemistry Portal. Pyridine synthesis. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 123215, 2-(Trichloromethyl)pyridine. [Link]
-
Konno, K., et al. (1986). IMPROVED PROCEDURES FOR PREPARATION OF 2-PYRIDONES AND 2-HYDROXYMETHYLPYRIDINES. HETEROCYCLES, 24(8), 2169-2172. [Link]
-
Gelest, Inc. 2-[2-(TRICHLOROSILYL)ETHYL]PYRIDINE. [Link]
- Google Patents. CN111995566B - Synthesis method of 2-hydroxyethyl pyridine.
-
NIST. Pyridine, 2-ethoxy-. [Link]
-
Song, J., et al. (2020). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 8, 574. [Link]
-
Ooyama, Y., et al. (2019). Synthesis, photophysical and electrochemical properties of pyridine, pyrazine and triazine-based (D–π–) 2 A fluorescent dyes. Beilstein Journal of Organic Chemistry, 15, 2376-2384. [Link]
-
NextSDS. 2-[2-(TRICHLOROSILYL)ETHYL]PYRIDINE — Chemical Substance Information. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Pyridine - Wikipedia [en.wikipedia.org]
- 3. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. evitachem.com [evitachem.com]
- 5. 2-(2-Ethoxyethyl)pyridine | 28672-54-0 [sigmaaldrich.com]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
